molecular formula C7H15NO2 B1346960 Ethyl N-ethyl-beta-alaninate CAS No. 23651-62-9

Ethyl N-ethyl-beta-alaninate

Cat. No.: B1346960
CAS No.: 23651-62-9
M. Wt: 145.2 g/mol
InChI Key: CNRWEHBBGLCEHG-UHFFFAOYSA-N
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Description

Ethyl N-ethyl-beta-alaninate is a chemical compound with the molecular formula C7H15NO2. It is an ester derivative of beta-alanine, where the amino group is substituted with an ethyl group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Scientific Research Applications

Ethyl N-ethyl-beta-alaninate has several applications in scientific research:

Mechanism of Action

Target of Action

Ethyl N-ethyl-beta-alaninate, also known as Ethyl butylacetylaminopropionate , is primarily used as an insect repellent . It has been shown to inhibit tyrosine kinase and adenosine kinase . These enzymes play crucial roles in cellular signaling and metabolism, respectively.

Mode of Action

The exact mechanism of action of this compound is still under investigation . It is believed to be related to the intolerance of mosquitos and other invertebrate animals to its odor . This suggests that the compound may interact with olfactory receptors in these organisms, disrupting their normal behavior and deterring them from approaching the source of the repellent.

Biochemical Pathways

This compound is a derivative of β-alanine , a non-essential amino acid. β-alanine is a component of the peptides carnosine and anserine and also of pantothenic acid (vitamin B5), which itself is a component of coenzyme A . These molecules are involved in various biochemical pathways, including protein synthesis and energy metabolism.

Pharmacokinetics

Information on the pharmacokinetics of this compound is limited. Β-alanine ethyl ester, a related compound, is known to hydrolyze within the body to form β-alanine . This suggests that this compound may undergo similar metabolic transformations.

Result of Action

The primary result of this compound’s action is the repulsion of insects such as mosquitoes . By inhibiting tyrosine kinase and adenosine kinase, it may also affect cellular signaling and metabolism .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the World Health Organization notes that it may be necessary to reapply repellents every 3-4 hours in hot and humid climates

Biochemical Analysis

Biochemical Properties

Ethyl N-ethyl-beta-alaninate plays a significant role in biochemical reactions. It has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, this compound has been demonstrated to inhibit tyrosine kinase and adenosine kinase . These interactions suggest that this compound may influence signaling pathways and metabolic processes within cells.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of tyrosine kinase and adenosine kinase by this compound can lead to alterations in cell signaling and metabolic pathways . These changes can impact cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with specific biomolecules. This compound binds to and inhibits the activity of tyrosine kinase and adenosine kinase . This inhibition can lead to downstream effects on gene expression and cellular metabolism. Additionally, this compound may undergo hydrolysis to form beta-alanine, which can further participate in various biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound is relatively stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it may cause toxic or adverse effects. For instance, high doses of this compound have been associated with alterations in skeletal muscle metabolism and potential toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. For example, this compound can be hydrolyzed to form beta-alanine, which is a precursor for the synthesis of carnosine and other important biomolecules . These metabolic pathways are crucial for maintaining cellular homeostasis and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can influence its biochemical activity and effects on cellular function.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the cytoplasm, mitochondria, or other organelles, where it exerts its biochemical effects . Understanding its subcellular localization is essential for elucidating its role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl N-ethyl-beta-alaninate can be synthesized through the reaction of ethylamine with ethyl acrylate. The reaction typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-ethyl-beta-alaninate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into primary or secondary amines.

    Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl N-methyl-beta-alaninate: This compound has a similar structure but with a methyl group instead of an ethyl group.

    Ethyl beta-alaninate: Lacks the N-ethyl substitution, making it less lipophilic.

Uniqueness

Ethyl N-ethyl-beta-alaninate is unique due to its specific substitution pattern, which enhances its lipophilicity and membrane permeability. This makes it more bioavailable and effective in certain applications compared to its analogs .

Properties

IUPAC Name

ethyl 3-(ethylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-3-8-6-5-7(9)10-4-2/h8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNRWEHBBGLCEHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70946466
Record name Ethyl N-ethyl-beta-alaninate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23651-62-9
Record name N-Ethyl-β-alanine ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23651-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl N-ethyl-beta-alaninate
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Record name Ethyl N-ethyl-beta-alaninate
Source EPA DSSTox
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Record name Ethyl N-ethyl-β-alaninate
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Synthesis routes and methods I

Procedure details

Dissolved in 500 ml of ethanol was 50 g (0.50 mol) of ethyl acrylate. While stirring the thus-prepared solution while ice cooling, a liquid mixture of 36 g (0.55 mol) of a 70% aqueous solution of ethylamine and 100 ml of ethanol was added dropwise over 3.5 hours. After allowing the reaction to proceed for further 3 hours, the solvents were distilled off. The residue was distilled under reduced pressure to obtain 50.5 g of the intended product as colorless liquid (yield: 70%).
Quantity
50 g
Type
reactant
Reaction Step One
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Name
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100 mL
Type
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500 mL
Type
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Yield
70%

Synthesis routes and methods II

Procedure details

To 110 ml of a 2M solution of ethyl amine in tetrahydrofuran (THF) at 0° C. was added dropwise ethyl acrylate (8.0 ml, 73.92 mmol) in 40 ml of tetrahydrofuran (THF). The reaction mixture was stirred overnight at room temperature. The reaction solution was filtered through a cotton wool plug and concentrated under reduced pressure to yield the title compound 10 (9.01 g, 84%) as a clear liquid. υmax/cm−1 3319.68, 2969.10, 1732.07, 1191.87 (FT-IR: FIG. 8)
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40 mL
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Yield
84%

Synthesis routes and methods III

Procedure details

50 g (0.50 mole) of ethyl acrylate was dissolved in 500 ml of ethanol. To the resulting solution being stirred in an ice bath was added dropwise a mixed solution consisting of 36 g of a 70% aqueous ethylamine solution (containing 0.55 mole of ethylamine) and 100 ml of ethanol, in 3.5 hours. The reaction was continued for further 3 hours and then the solvent was distilled off. The resulting residue was subjected to vacuum distillation to obtain 50.5 g of a desired product with an yield of 70%.
Quantity
50 g
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reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
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0.55 mol
Type
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100 mL
Type
solvent
Reaction Step Two
Yield
70%

Synthesis routes and methods IV

Procedure details

A solution of ethylamine (70% in water, 5.8 mL) in EtOH (30 mL) was added to a suspension of ethyl acrylate (2.0 g) in EtOH (20 mL) at 0° C. and the mixture was stirred at RT for 30 mins. The mixture was concentrated under reduced pressure. The residue was purified by flash column chromatography on amino silica gel to afford the sub-title compound (2.4 g) as a pale yellow oil; 1H NMR (300 MHz, CDCl3); 4.13 (2H, q), 2.88 (2H, t), 2.66 (2H, q), 2.52 (2H, t), 1.24 (2H, t), 1.11 (3H, t).
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5.8 mL
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2 g
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30 mL
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20 mL
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